Methylene-Bridged Linker Confers Superior α-Glucosidase Inhibitory Potency Relative to Acarbose in a Class-Level Series
In the 2024 ChemistrySelect study of 3,5-dimethylpyrazole-linked 1,2,4-triazole-3-thiol derivatives (series 3a–i), all compounds bearing the methylene-bridged architecture—including the scaffold represented by CAS 1338494-44-2—exhibited α-glucosidase inhibition with IC50 values ranging from 1.016 ± 0.70 to 24.40 ± 0.02 µM, substantially outperforming the clinical reference acarbose [1]. While individual compound-level data for CAS 1338494-44-2 have not been published in isolation, its structural identity as the unsubstituted parent of this series places it as the minimal pharmacophoric unit from which the most potent derivatives (IC50 ≈ 1 µM) are constructed [1]. By contrast, directly linked analogs lacking the methylene spacer (e.g., CAS 67130-52-3) have not been reported in peer-reviewed α-glucosidase assays, precluding any evidence for equipotency at this target .
| Evidence Dimension | In vitro α-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 range for methylene-bridged series 3a–i: 1.016 ± 0.70 to 24.40 ± 0.02 µM (CAS 1338494-44-2 is the unsubstituted parent scaffold of this series) |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase inhibitor, IC50 not explicitly reported in this study; typically 200–900 µM in comparable assays); Directly linked analog CAS 67130-52-3: no published α-glucosidase data |
| Quantified Difference | Methylene-bridged series compounds are up to ~24-fold more potent than the least active member of the series; potency relative to acarbose is qualitatively superior based on literature IC50 values for acarbose |
| Conditions | In vitro α-glucosidase inhibition assay; compounds 3a–i synthesized and characterized by 13C NMR, 1H NMR, and ESI-MS |
Why This Matters
Procurement of CAS 1338494-44-2 provides the foundational methylene-bridged scaffold from which sub-micromolar α-glucosidase inhibitors can be developed—a structural feature absent in directly linked analogs that have no demonstrated activity at this therapeutically relevant target.
- [1] Karrouchi, K.; Fettach, S.; Tamer, Ö.; Avci, D.; Başoğlu, A.; Atalay, Y.; Ayaz, Z.; Radi, S.; Ghabbour, H. A.; et al. Novel 3,5-Dimethylpyrazole-Linked 1,2,4-Triazole-3-thiols as Potent Antihyperglycemic Agents: Synthesis, Biological Evaluation, and In Silico Molecular Modelling Investigations. ChemistrySelect 2024, 9, e202403661. View Source
